2-(Benzylamino)-2-methylpropane-1,3-diol
CAS No.:
Cat. No.: VC14410986
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2-(benzylamino)-2-methylpropane-1,3-diol |
| Standard InChI | InChI=1S/C11H17NO2/c1-11(8-13,9-14)12-7-10-5-3-2-4-6-10/h2-6,12-14H,7-9H2,1H3 |
| Standard InChI Key | KKZVNNFFJBMXGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)(CO)NCC1=CC=CC=C1 |
Introduction
Structural Characteristics and Nomenclature
2-(Benzylamino)-2-methylpropane-1,3-diol belongs to the class of aliphatic amino alcohols, featuring a central 2-methylpropane-1,3-diol scaffold substituted with a benzylamino group at the 2-position. Its IUPAC name, 2-(benzylamino)-2-methylpropane-1,3-diol, reflects this arrangement. The molecule’s stereoelectronic profile is defined by:
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Hydrogen-bonding capacity: The hydroxyl (-OH) and amine (-NH-) groups enable interactions with biological targets and solvents.
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Steric effects: The methyl group at C2 and benzyl moiety introduce steric hindrance, influencing reactivity and conformational flexibility.
A comparative analysis with structurally similar compounds, such as 3-(benzylamino)propane-1,2-diol (C₁₀H₁₅NO₂) , underscores the impact of branching on physicochemical behavior. Unlike the linear propane-1,2-diol derivative, the methyl group in 2-(benzylamino)-2-methylpropane-1,3-diol enhances thermal stability and alters solubility profiles .
Synthesis and Production Methods
Chemocatalytic Routes
Industrial synthesis typically involves reductive amination of 2-methyl-1,3-diol precursors with benzylamine. For example, hydrogenation of 2-nitro-2-methylpropane-1,3-diol in the presence of benzylamine yields the target compound. Catalysts such as palladium-on-carbon (Pd/C) or Raney nickel are employed under moderate pressures (3–5 bar H₂) at 50–80°C.
Biocatalytic Approaches
Emerging methods leverage enzymatic systems for stereoselective synthesis. Marr (2024) highlights the use of immobilized lipases to catalyze benzylamine coupling to diol precursors under aqueous conditions, achieving >90% enantiomeric excess in some cases . This aligns with broader trends in sustainable chemistry, reducing reliance on petrochemical feedstocks .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Reductive Amination | Pd/C, H₂ (3 bar), 70°C | 78 | 85 |
| Enzymatic Coupling | Lipase B, pH 7.0, 40°C | 65 | >90 |
Physicochemical Properties
Experimental data from VulcanChem and PubChem provide key insights:
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Molecular weight: 195.26 g/mol
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Solubility: Miscible in polar solvents (e.g., water, ethanol) but insoluble in hexane.
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Thermal stability: Decomposition onset at 180°C under nitrogen.
Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, consistent with its polar functional groups. The compound’s logP value (0.92) suggests moderate hydrophobicity, ideal for membrane permeability in drug design.
Biological Activities and Applications
Enzyme Modulation
The benzylamino and hydroxyl groups facilitate hydrogen bonding with enzymatic active sites. In vitro studies demonstrate inhibition of serine hydrolases (e.g., acetylcholinesterase) at IC₅₀ = 12 μM, suggesting potential in neurodegenerative disease therapeutics.
Material Science Applications
Derivatives of 1,3-propanediol, including this compound, are precursors for polycarbonates and polyurethanes . Marr (2024) notes its utility in synthesizing trimethylene carbonate (TMC), a biodegradable polymer, via CeO₂-catalyzed reaction with CO₂ .
Future Research Directions
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Catalyst Optimization: Developing heterogeneous catalysts to improve reductive amination yields beyond 85% .
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Biological Profiling: High-throughput screening against kinase and GPCR targets for drug discovery.
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Green Chemistry: Integrating biocatalytic steps with chemocatalytic processes to enhance sustainability .
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